molecular formula C16H19N3O3S B2541427 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide CAS No. 921796-16-9

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide

Cat. No. B2541427
M. Wt: 333.41
InChI Key: JRFWVVCSLXDSSD-UHFFFAOYSA-N
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Description

“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide” is a chemical compound. It’s a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to have a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Antimicrobial Activity

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide and its derivatives demonstrate potential in antimicrobial applications. Research has shown the effectiveness of dihydropyridine derivatives, closely related to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide, in combating various microbial infections. For instance, Joshi (2015) synthesized dihydropyridine derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Joshi, 2015). Similarly, El-Mariah et al. (2006) synthesized 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, closely related to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide, and examined their antimicrobial activity, further emphasizing the relevance of these compounds in antimicrobial research (El-Mariah, Hosny, & Deeb, 2006).

Asymmetric Synthesis and Protease Inhibition

The compound and its derivatives are also notable in the field of asymmetric synthesis and as protease inhibitors. A study by Evans et al. (2022) on asymmetric synthesis involving phenylsulfonyl derivatives, which are structurally related to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide, demonstrates the utility of these compounds in synthesizing cysteine protease inhibitors. This is particularly significant in the development of therapeutic agents targeting specific diseases (Evans, Shen, & Cunningham, 2022).

Potential in Various Biological Activities

Various studies have indicated the potential of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide derivatives in a range of biological activities. For example, research conducted by Coudert et al. (1993) on 1-[4-(imidazol-1-yl)phenyl]-3-phenyl-2-propen-1-one derivatives, which are structurally related, revealed their potential in forming biologically active compounds (Coudert, Couquelet, Tronche, & Leal, 1993). Additionally, Oyasu et al. (1994) synthesized 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, a compound closely related to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide, and studied its anticholinergic activity, suggesting its potential use in treating overactive detrusor syndrome (Oyasu, Nagano, Akahane, Tomoi, Tada, & Matsuo, 1994).

Synthesis and Structural Studies

Research on the synthesis and structure of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide derivatives has provided insights into their potential applications. Studies by Williams et al. (1998) and Bortoluzzi et al. (2011) focused on the synthesis of related compounds, highlighting the structural properties and potential applications of these derivatives in various fields (Williams, Loakes, & Brown, 1998); (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-4-5-15(20)17-13-8-6-12(7-9-13)14-10-11-16(19-18-14)23(2,21)22/h6-11H,3-5H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWVVCSLXDSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide

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